molecular formula C17H32SSn B177623 3-Methyl-2-(tributylstannyl)thiophene CAS No. 166766-89-8

3-Methyl-2-(tributylstannyl)thiophene

Cat. No.: B177623
CAS No.: 166766-89-8
M. Wt: 387.2 g/mol
InChI Key: MSKNSVGPYFVXHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(tributylstannyl)thiophene: is an organotin compound with the molecular formula C₁₇H₃₂SSn and a molecular weight of 387.21 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a tributylstannyl group attached to the thiophene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.

Scientific Research Applications

Chemistry: 3-Methyl-2-(tributylstannyl)thiophene is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Stille coupling reactions. This makes it valuable in the synthesis of complex organic molecules and polymers .

Biology and Medicine: While specific biological and medicinal applications of this compound are limited, its derivatives and related compounds are often explored for their potential biological activities.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including conductive polymers and electronic devices. Its ability to participate in coupling reactions makes it a valuable intermediate in the synthesis of various functional materials .

Safety and Hazards

The compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H332, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

As for future directions, while specific information for 3-Methyl-2-(tributylstannyl)thiophene is not available, similar compounds have shown potential in the synthesis of electrochromic polymers . This suggests potential applications in the field of electronic displays and devices.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(tributylstannyl)thiophene typically involves the stannylation of 3-methylthiophene. One common method is the reaction of 3-methylthiophene with tributyltin chloride in the presence of a base such as n-butyllithium. The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(tributylstannyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Stille Coupling Reaction: This reaction involves the use of palladium catalysts and is typically carried out in the presence of a base such as cesium carbonate.

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-2-(tributylstannyl)thiophene primarily involves its role as a reagent in organic synthesis. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon bonds. The thiophene ring provides a stable framework for these reactions, allowing for the synthesis of complex organic molecules .

Comparison with Similar Compounds

Uniqueness: The uniqueness of this compound lies in its combination of a thiophene ring with a tributylstannyl group. This combination allows it to participate in specific coupling reactions that are not possible with simpler thiophene derivatives. Its ability to form stable organometallic intermediates makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

tributyl-(3-methylthiophen-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5S.3C4H9.Sn/c1-5-2-3-6-4-5;3*1-3-4-2;/h2-3H,1H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKNSVGPYFVXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=C(C=CS1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00570096
Record name Tributyl(3-methylthiophen-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166766-89-8
Record name Tributyl(3-methylthiophen-2-yl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00570096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-(tributylstannyl)thiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.